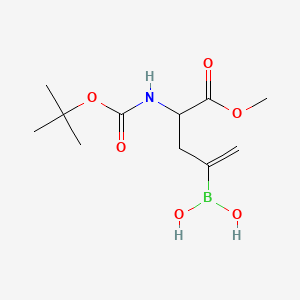
(4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid typically involves the use of tert-butyl carbamate as a protecting group for the amino function. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to form a stable intermediate.
Formation of the Boronic Acid: The protected amino compound is then subjected to boronation reactions to introduce the boronic acid functionality.
Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organohalides in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This interaction is crucial in its role in Suzuki–Miyaura coupling reactions, where it participates in the transmetalation step with palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: Used in similar applications but have different stability and reactivity profiles.
Uniqueness
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is unique due to its specific functional groups that allow for versatile applications in various chemical reactions and its potential in medicinal chemistry for drug development .
Propriétés
Formule moléculaire |
C11H20BNO6 |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopent-1-en-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO6/c1-7(12(16)17)6-8(9(14)18-5)13-10(15)19-11(2,3)4/h8,16-17H,1,6H2,2-5H3,(H,13,15) |
Clé InChI |
JLNOSBSNQABCJE-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


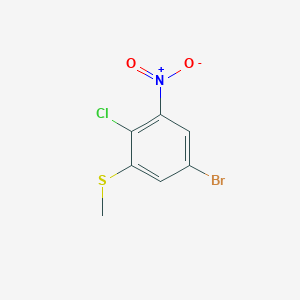
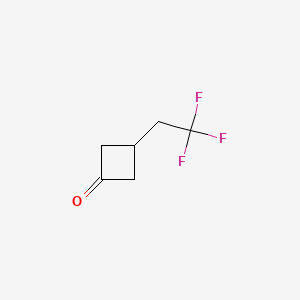
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)
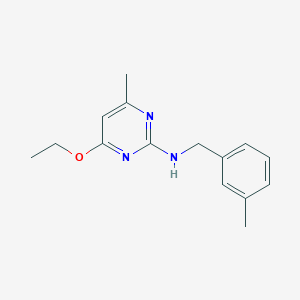
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
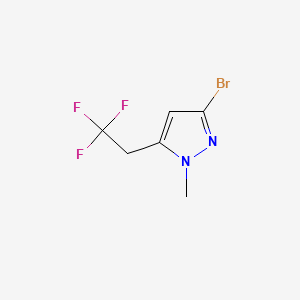
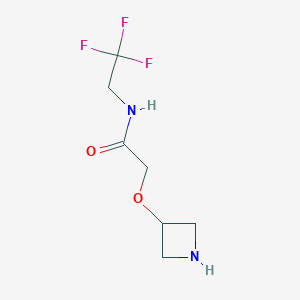
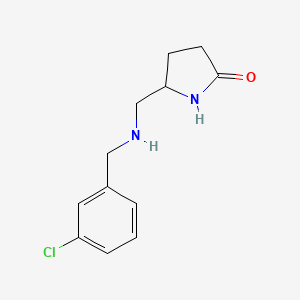
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)
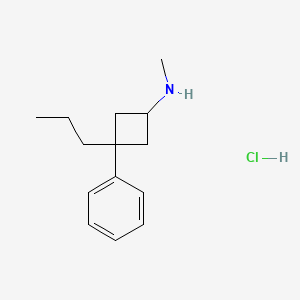
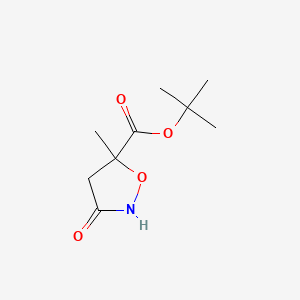
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
